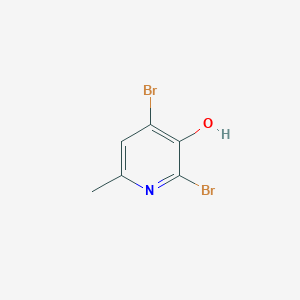

2,4-Dibromo-6-methylpyridin-3-ol

Übersicht

Beschreibung

2,4-Dibromo-6-methylpyridin-3-ol is a chemical compound with the CAS Number: 23003-29-4 . It has a molecular weight of 266.92 and its IUPAC name is 2,4-dibromo-6-methyl-3-pyridinol .

Molecular Structure Analysis

The molecular formula of 2,4-Dibromo-6-methylpyridin-3-ol is C6H5Br2NO . The InChI key is BUEXQMBXOSVCIO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Life Science

Application Summary

In life sciences, 2,4-Dibromo-6-methylpyridin-3-ol is used in the synthesis of novel pyridine-based derivatives with potential biological activities, including anti-tumor, anti-viral, and anti-microbial effects .

Methods of Application

The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to create various pyridine derivatives, which are then subjected to quantum mechanical investigations and biological activity assays .

Results and Outcomes

The synthesized derivatives exhibit a range of biological activities, with some showing promise as chiral dopants for liquid crystals and potential therapeutic agents .

Material Science

Application Summary

2,4-Dibromo-6-methylpyridin-3-ol serves as a precursor in the development of new materials with specific electronic or structural properties .

Methods of Application

It is involved in reactions with pentafluoro- and pentachloropyridine, leading to the formation of compounds that can be further modified for material science applications .

Results and Outcomes

The reactions yield products that are susceptible to nucleophilic attack, allowing for the creation of polyfunctional pyridine derivatives and macrocycles .

Chemical Synthesis

Application Summary

This compound is integral in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application

The process involves a radical approach to protodeboronation, paired with a Matteson–CH2–homologation sequence .

Results and Outcomes

The method has been successfully applied to complex molecules like methoxy protected (−)-Δ8-THC and cholesterol, demonstrating its versatility in synthetic chemistry .

Chromatography

Application Summary

In chromatography, 2,4-Dibromo-6-methylpyridin-3-ol is used to study the physicochemical properties and separation processes of related compounds .

Methods of Application

The compound’s characteristics, such as solubility and lipophilicity, are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .

Results and Outcomes

Such studies provide insights into the behavior of the compound in various chromatographic systems, aiding in the development of analytical methods .

Analytical Research

Application Summary

Analytical research utilizes 2,4-Dibromo-6-methylpyridin-3-ol in the development of new analytical methodologies and the improvement of existing ones .

Methods of Application

The compound is often a subject in density functional theory (DFT) studies to predict its reactivity and interaction with other molecules .

Results and Outcomes

The findings from these studies contribute to a deeper understanding of the compound’s chemical behavior, which is crucial for analytical applications .

Medicinal Chemistry

Application Summary

Medicinal chemistry explores the potential of 2,4-Dibromo-6-methylpyridin-3-ol in creating new drugs with enhanced radical scavenging and antioxidant properties .

Methods of Application

Derivatives of the compound

Environmental Chemistry

Application Summary

“2,4-Dibromo-6-methylpyridin-3-ol” is used in environmental chemistry to study the degradation of organic compounds in water bodies and soil .

Methods of Application

The compound is often used as a tracer or model compound in photodegradation studies to understand the breakdown of chemicals under environmental conditions .

Results and Outcomes

These studies help in assessing the persistence and ecological impact of brominated organic compounds, providing valuable data for environmental risk assessments .

Pharmacology

Application Summary

In pharmacology, “2,4-Dibromo-6-methylpyridin-3-ol” is investigated for its potential role in drug metabolism and pharmacokinetics .

Methods of Application

The compound’s interaction with various enzymes, such as cytochrome P450s, is studied to predict its behavior in biological systems .

Results and Outcomes

Findings contribute to understanding the metabolic pathways and potential drug-drug interactions, which is crucial for the development of safe pharmaceuticals .

Nanotechnology

Application Summary

This compound is explored in the field of nanotechnology for the synthesis of novel nanomaterials with enhanced properties .

Methods of Application

“2,4-Dibromo-6-methylpyridin-3-ol” serves as a building block in the creation of pyridine-based ligands for metal nanoparticles .

Results and Outcomes

The resulting nanomaterials exhibit unique optical and electronic characteristics, making them suitable for applications in electronics and catalysis .

Agrochemistry

Application Summary

Agrochemical research utilizes “2,4-Dibromo-6-methylpyridin-3-ol” to develop new pesticides and herbicides .

Methods of Application

The compound is modified to enhance its activity against specific pests or weeds, and its environmental fate is studied .

Results and Outcomes

Such research leads to the creation of more effective and environmentally friendly agrochemical products .

Food Chemistry

Application Summary

In food chemistry, “2,4-Dibromo-6-methylpyridin-3-ol” is used to study the stability and safety of food additives .

Methods of Application

Its analogs are analyzed for their potential as preservatives or flavoring agents, considering their chemical stability and reactivity .

Results and Outcomes

The studies ensure that the compounds used in food are safe for consumption and meet regulatory standards .

Cosmetics Industry

Application Summary

The cosmetics industry researches “2,4-Dibromo-6-methylpyridin-3-ol” for its use in skincare products due to its potential antioxidant properties .

Methods of Application

It is tested in various formulations to assess its efficacy in protecting the skin from oxidative stress .

Results and Outcomes

Promising results indicate its potential inclusion in cosmetic products to improve skin health and prevent aging .

These additional applications further illustrate the versatility of “2,4-Dibromo-6-methylpyridin-3-ol” in a wide range of scientific disciplines, each with its own set of experimental approaches and outcomes contributing to the compound’s growing significance in research and industry.

Photodynamic Therapy

Application Summary

“2,4-Dibromo-6-methylpyridin-3-ol” is being researched for its use in photodynamic therapy (PDT) as a photosensitizer to treat various cancers .

Methods of Application

The compound is conjugated with other molecules to enhance its absorption of light and generation of reactive oxygen species when exposed to specific wavelengths .

Results and Outcomes

Studies have shown that such conjugates can effectively target cancer cells, leading to their destruction upon light activation .

Veterinary Medicine

Application Summary

In veterinary medicine, this compound is studied for its efficacy in treating infections in animals, particularly those caused by drug-resistant bacteria .

Methods of Application

Derivatives of “2,4-Dibromo-6-methylpyridin-3-ol” are synthesized and tested against a variety of bacterial strains isolated from animals .

Results and Outcomes

The tests often reveal significant antibacterial activity, suggesting potential use in veterinary therapeutics .

Biochemistry

Application Summary

Biochemists utilize “2,4-Dibromo-6-methylpyridin-3-ol” to study enzyme inhibition and the mechanism of action in metabolic pathways .

Methods of Application

The compound is used as an inhibitor in enzymatic assays to determine its effect on enzyme activity and kinetics .

Results and Outcomes

Such studies help in identifying potential targets for drug development and understanding disease mechanisms .

Polymer Science

Application Summary

“2,4-Dibromo-6-methylpyridin-3-ol” serves as a monomer or cross-linker in the synthesis of novel polymers with desired physical properties .

Methods of Application

It is polymerized or copolymerized with other monomers to create polymers with specific characteristics, such as conductivity or biodegradability .

Results and Outcomes

The resulting polymers are tested for their applications in various industries, including electronics and biomedicine .

Electrochemistry

Application Summary

Electrochemists are investigating the use of “2,4-Dibromo-6-methylpyridin-3-ol” in the development of electrochemical sensors and batteries .

Methods of Application

The compound is incorporated into electrode materials to enhance their sensitivity and selectivity for detecting specific analytes .

Results and Outcomes

These sensors show promise in detecting environmental pollutants and biomarkers for diseases .

Quantum Chemistry

Application Summary

Quantum chemists use “2,4-Dibromo-6-methylpyridin-3-ol” to model and understand the quantum mechanical properties of molecules .

Methods of Application

The compound is subjected to computational studies using methods like density functional theory (DFT) to predict its electronic structure and reactivity .

Results and Outcomes

The insights gained from these studies contribute to the design of new molecules with specific electronic properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEXQMBXOSVCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563680 | |

| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-methylpyridin-3-ol | |

CAS RN |

23003-29-4 | |

| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)